molecular formula C16H11NO3 B1461287 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid CAS No. 35975-92-9

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid

Cat. No. B1461287
CAS RN: 35975-92-9
M. Wt: 265.26 g/mol
InChI Key: FXZLLHCNBYFLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid” is a compound that belongs to the quinoline family . Quinoline derivatives are an important structural moiety in a number of chemotherapeutic agents and biologically active natural products .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For instance, a new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids were designed, synthesized, and evaluated for their antioxidant activity . The synthesis involved several steps, including amidation of anthranilic acid derivatives, treatment with acetic anhydride, and subsequent acidification .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline derivatives have been investigated for their antioxidant activity. Among important derivatives are 7-chloro-4-hydroxyquinoline and 7-fluoro-4-hydroxyquinoline, which have been characterized by their antioxidant effect against free radical initiated peroxidation .

Mechanism of Action

While the exact mechanism of action of “4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid” is not specified in the retrieved papers, quinoline derivatives have been found to exhibit various biological activities. For instance, some quinoline derivatives have been found to inhibit histone deacetylases (HDACs), which are closely related to tumorigenesis and cancer aggravation .

properties

IUPAC Name

4-oxo-6-phenyl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZLLHCNBYFLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.